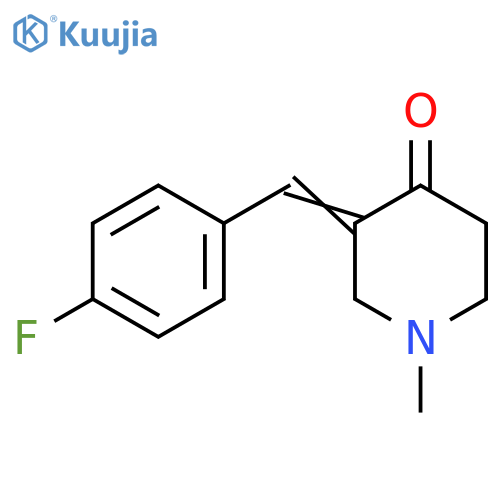

Cas no 1631145-96-4 ((E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one)

1631145-96-4 structure

商品名:(E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one

CAS番号:1631145-96-4

MF:C13H14FNO

メガワット:219.254766941071

CID:4816430

(E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one 化学的及び物理的性質

名前と識別子

-

- (E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one

-

- インチ: 1S/C13H14FNO/c1-15-7-6-13(16)11(9-15)8-10-2-4-12(14)5-3-10/h2-5,8H,6-7,9H2,1H3

- InChIKey: KMGBTYXTGKCJOB-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)C=C1C(CCN(C)C1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 292

- トポロジー分子極性表面積: 20.3

- 疎水性パラメータ計算基準値(XlogP): 1.8

(E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A129009151-1g |

(E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one |

1631145-96-4 | 95% | 1g |

$400.00 | 2022-04-02 |

(E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

1631145-96-4 ((E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one) 関連製品

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2230780-65-9(IL-17A antagonist 3)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬